Ethoprophos-d6
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Overview
Description
Ethoprop-d6, also known as O-ethyl S,S-bis(propyl-3,3,3-d3) phosphorodithioate, is a deuterated form of ethoprop. It is primarily used as an internal standard for the quantification of ethoprop by gas chromatography or liquid chromatography-mass spectrometry. Ethoprop itself is an organothiophosphate nematicide and insecticide, widely used in agricultural practices to control pests .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethoprop-d6 is synthesized by incorporating deuterium atoms into the ethoprop molecule. The synthesis involves the reaction of phosphoryl chloride with two equivalents of deuterated n-propylmercaptan and one equivalent of sodium ethoxide. Another method involves reacting deuterated n-propylmercaptan and sodium ethoxide with phosphorus trichloride to yield ethoxy-bis(propylsulfanyl)phosphane, which is then oxidized by hydrogen peroxide to produce ethoprop-d6 .
Industrial Production Methods
Industrial production of ethoprop-d6 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve the desired deuteration level .
Chemical Reactions Analysis
Types of Reactions
Ethoprop-d6 undergoes various chemical reactions, including:
Oxidation: Ethoprop-d6 can be oxidized to form sulfoxides and sulfones.
Hydrolysis: It can undergo hydrolysis in the presence of water, leading to the formation of phosphoric acid derivatives.
Substitution: Ethoprop-d6 can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Substitution: Nucleophiles such as thiols, amines, and alcohols are commonly used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Hydrolysis: Phosphoric acid derivatives.
Substitution: Various substituted phosphorodithioates
Scientific Research Applications
Ethoprop-d6 is extensively used in scientific research due to its stable isotopic labeling. Its applications include:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of ethoprop in environmental and biological samples.
Biology: Employed in studies involving the metabolism and degradation of organophosphate pesticides.
Medicine: Utilized in toxicological studies to understand the effects of organophosphate exposure on human health.
Industry: Applied in the development and validation of analytical methods for pesticide residue analysis
Mechanism of Action
Ethoprop-d6, like ethoprop, functions as an acetylcholinesterase inhibitor. It inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of muscles, glands, and central nervous system neurons. The primary molecular target is acetylcholinesterase, and the pathway involved is the cholinergic signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Ethoprop: The non-deuterated form of ethoprop-d6, used as a nematicide and insecticide.
Phorate: Another organophosphate insecticide with similar acetylcholinesterase inhibitory properties.
Terbufos: An organophosphate insecticide used to control soil-dwelling pests
Uniqueness
Ethoprop-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This isotopic labeling distinguishes it from other similar compounds and makes it a valuable tool in research and analytical applications .
Properties
Molecular Formula |
C8H19O2PS2 |
---|---|
Molecular Weight |
248.4 g/mol |
IUPAC Name |
1,1,1-trideuterio-3-[ethoxy(3,3,3-trideuteriopropylsulfanyl)phosphoryl]sulfanylpropane |
InChI |
InChI=1S/C8H19O2PS2/c1-4-7-12-11(9,10-6-3)13-8-5-2/h4-8H2,1-3H3/i1D3,2D3 |
InChI Key |
VJYFKVYYMZPMAB-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCSP(=O)(OCC)SCCC([2H])([2H])[2H] |
Canonical SMILES |
CCCSP(=O)(OCC)SCCC |
Origin of Product |
United States |
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